molecular formula C12H11F3N2O2 B1305592 1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid CAS No. 306935-42-2

1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid

Cat. No.: B1305592
CAS No.: 306935-42-2
M. Wt: 272.22 g/mol
InChI Key: AHTNGRMQJZPRNL-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid is a synthetic organic compound belonging to the benzimidazole family This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a carboxylic acid functional group attached to the benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.

    Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the isopropyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.

    Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-(Trifluoromethyl)-1h-benzimidazole-5-carboxylic acid: Lacks the isopropyl group, which may influence its biological activity and interactions.

    1-Isopropyl-1h-benzimidazole-5-carboxylic acid: Lacks the trifluoromethyl group, which may reduce its lipophilicity and membrane permeability.

Uniqueness: 1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and carboxylic acid groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-6(2)17-9-4-3-7(10(18)19)5-8(9)16-11(17)12(13,14)15/h3-6H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTNGRMQJZPRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379464
Record name 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-42-2
Record name 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306935-42-2
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